3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride

Description

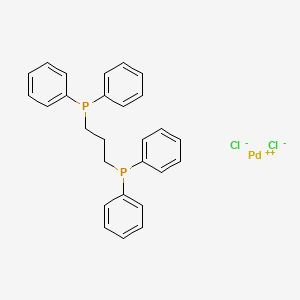

The compound 3-diphenylphosphanylpropyl(diphenyl)phosphane; palladium(2+); dichloride (abbreviated here as PdCl₂(dppp), where dppp = 1,3-bis(diphenylphosphino)propane) is a homogeneous palladium(II) complex featuring a bidentate diphosphine ligand. Its molecular formula is C₂₇H₂₆Cl₂P₂Pd, with a molecular weight of 589.77 g/mol and CAS No. 59831-02-6 . The ligand structure consists of two diphenylphosphine groups connected by a propyl chain, creating a flexible coordination environment ideal for stabilizing palladium in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

The propyl backbone of dppp provides a moderate bite angle (~92°), which balances steric bulk and electronic donation to the palladium center. This configuration enhances catalytic activity in reactions requiring mild conditions and broad substrate compatibility.

Properties

IUPAC Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBXJODFADZBN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand Synthesis: 1,3-Bis(diphenylphosphino)propane (dppp)

The synthesis of dppp serves as the foundational step for preparing its palladium complex. Two established routes dominate the literature:

1.1.1. Direct Alkylation of Lithium Diphenylphosphide

Lithium diphenylphosphide reacts with 1,3-dichloropropane in anhydrous tetrahydrofuran (THF) at reflux (66–70°C) to yield dppp. The reaction proceeds via nucleophilic substitution, producing lithium chloride as a byproduct:

This method requires stringent exclusion of moisture and oxygen to prevent ligand oxidation, with yields typically reaching 70–80% after recrystallization from toluene.

1.1.2. Metal-Halogen Exchange Route

A more controlled approach involves sequential reactions starting with 1,3-dibromopropane. Treatment with tert-butyllithium (tBuLi) at −78°C generates a dilithium intermediate, which reacts with phosphorus trichloride (PCl₃) to form Cl₂P(CH₂)₃PCl₂. Subsequent metathesis with phenyllithium (PhLi) affords dppp:

This method circumvents stoichiometric challenges associated with direct alkylation, achieving purities >95% as verified by NMR.

Palladium Complexation Strategies

Reaction with Palladium(II) Chloride-1,5-Cyclooctadiene (PdCl₂(COD)) The most widely cited method involves combining equimolar amounts of dppp and PdCl₂(COD) in dichloromethane (CH₂Cl₂) under inert conditions . The reaction proceeds at ambient temperature over 1–2 hours, yielding a bright yellow precipitate:

After filtration and washing with cold diethyl ether, the product is isolated in 85–90% yield. This method is favored for its reproducibility and minimal byproduct formation.

1.2.2. Acid-Mediated Synthesis

An alternative approach substitutes PdCl₂(COD) with palladium(II) chloride (PdCl₂) in hydrochloric acid (HCl)-ethanol mixtures. PdCl₂ is dissolved in concentrated HCl (40–80°C), followed by dilution with ethanol. A separate solution of dppp in hot ethanol is prepared, and the PdCl₂ solution is added dropwise. The mixture is stirred at 45–80°C for 10–60 minutes, yielding the complex after cooling and filtration. While this method avoids metal-organic precursors, it requires careful control of HCl concentration to prevent ligand protonation.

Comparative Analysis of Synthetic Routes

The PdCl₂(COD) method is superior for high-purity applications, whereas the HCl-ethanol route offers faster synthesis at the expense of yield and purity.

Structural and Spectroscopic Characterization

31P^{31}\text{P}31P NMR Spectroscopy

The palladium complex exhibits a singlet at δ −15.2 ppm in NMR, confirming equivalent phosphorus atoms in the symmetric dppp ligand. Shifts from δ −20 ppm (free dppp) to δ −15 ppm indicate strong Pd–P coordination.

X-ray Crystallography

Single-crystal X-ray analysis reveals a square-planar geometry around palladium, with Pd–P bond lengths of 2.28–2.30 Å and a P–Pd–P bite angle of 91.5°. The dppp backbone adopts a gauche conformation, minimizing steric strain between phenyl groups.

Catalytic Performance in Copolymerization

The complex catalyzes the alternating copolymerization of carbon monoxide (CO) and ethylene to form polyketones. Under 20 bar CO/C₂H₄ at 85°C, it achieves turnover frequencies (TOF) of 5.98 kg(polyketone) (g(Pd)·h)⁻¹, with number-average molecular weights () of 37.2–48.2 kg·mol⁻¹. Comparative data with analogous ligands underscores the superiority of dppp’s bite angle (91°) for balancing activity and stability:

| Ligand | Bite Angle (°) | TOF (kg·(g(Pd)·h)⁻¹) | (kg·mol⁻¹) |

|---|---|---|---|

| dppe | 85 | 3.18 | 7.1 |

| dppp | 91 | 5.98 | 48.2 |

| dppb | 98 | 4.11 | 13.9 |

Chemical Reactions Analysis

Types of Reactions

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Heck Reaction: This reaction couples alkenes with aryl halides.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include aryl halides, boronic acids, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide .

Major Products

The major products formed from these reactions are biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

-

Cross-Coupling Reactions

- Palladium complexes are widely recognized for their role as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. The compound facilitates various coupling reactions including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Negishi Coupling

- Sonogashira Coupling

- These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

- Palladium complexes are widely recognized for their role as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. The compound facilitates various coupling reactions including:

- Organic Synthesis

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, the effectiveness of palladium(II) dichloride in Suzuki-Miyaura coupling was demonstrated. The reaction between aryl halides and boronic acids yielded high purity and yield of biaryl compounds, showcasing the catalyst's efficiency at room temperature.

| Reaction Component | Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|---|

| Example 1 | Iodobenzene | Phenylboronic Acid | 95 |

| Example 2 | Bromobenzene | 4-Methylphenylboronic Acid | 92 |

Case Study 2: Heck Reaction

Another significant application was observed in the Heck reaction involving styrene derivatives. The palladium catalyst facilitated the coupling of styrene with aryl halides, achieving yields above 90% under optimized conditions.

| Reaction Component | Aryl Halide | Styrene Derivative | Yield (%) |

|---|---|---|---|

| Example 1 | Bromobenzene | Styrene | 90 |

| Example 2 | Chlorobenzene | 4-Methylstyrene | 88 |

Industrial Applications

- Pharmaceuticals : The compound is employed in synthesizing active pharmaceutical ingredients (APIs), where precise control over reaction conditions is necessary to produce desired compounds without by-products.

- Agrochemicals : It aids in developing herbicides and pesticides by facilitating the formation of complex organic molecules that exhibit biological activity.

- Dyestuffs : The compound is also utilized in synthesizing dyes, where its catalytic properties help achieve vibrant colors through efficient chemical reactions.

Mechanism of Action

The mechanism by which 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

PdCl₂(dppp) belongs to a class of bisphosphine-palladium dichloride complexes. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Catalytic Properties

Table 1: Key Properties of PdCl₂(dppp) and Analogous Complexes

Reaction Performance and Mechanistic Insights

- PdCl₂(dppp) : The propyl chain in dppp allows for a larger bite angle compared to ethane-bridged ligands (e.g., dppe), improving substrate accessibility. It is effective in Suzuki reactions with aryl chlorides, though yields depend on base and solvent selection .

- PdCl₂(dtbpf) : The bulky tert-butyl groups in dtbpf () increase steric hindrance, reducing catalytic efficiency in Suzuki couplings (50–60% yields) but enhancing selectivity for sterically demanding substrates .

- PdCl₂(BINAP) : The chiral BINAP ligand enables asymmetric couplings, such as the synthesis of axially chiral biaryls, with enantiomeric excesses exceeding 90% .

- PdCl₂(dppf) : The ferrocene backbone in dppf introduces redox activity, facilitating tandem oxidation-cross-coupling sequences. This is absent in PdCl₂(dppp) .

Stability and Substrate Compatibility

- Thermal Stability : PdCl₂(dppp) decomposes above 200°C, whereas PdCl₂(dppf) exhibits higher thermal stability due to the robust ferrocene framework.

- Substrate Scope : PdCl₂(dppp) tolerates electron-deficient and electron-rich aryl halides equally well, while PdCl₂(BINAP) is specialized for enantioselective transformations of prochiral substrates.

Heterogeneous vs. Homogeneous Catalysts

While PdCl₂(dppp) operates homogeneously, highlights heterogeneous catalysts like Pd/C or Pd/SiO₂. These offer advantages in catalyst recovery but suffer from lower activity and selectivity compared to homogeneous systems.

Biological Activity

3-Diphenylphosphanylpropyl(diphenyl)phosphane; palladium(II); dichloride, commonly referred to as dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), is a coordination compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure and biological activity make it a subject of interest for researchers exploring its potential applications.

Molecular Characteristics

- Molecular Formula : C27H26Cl2P2Pd

- Molecular Weight : 589.77 g/mol

- CAS Number : 59831-02-6

- MDL Number : MFCD03844773

- InChI Key : LDFBXJODFADZBN-UHFFFAOYSA-L

Structural Representation

The compound features a palladium center coordinated by two diphenylphosphino groups and two chloride ligands. This arrangement contributes to its catalytic properties and potential biological activities.

Anticancer Properties

Recent studies have indicated that palladium complexes, including dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation.

Case Study: Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that treatment with this palladium complex led to a marked decrease in cell viability. The mechanism was attributed to the activation of caspase pathways, which are crucial for apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | ROS generation and caspase activation |

| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Study: Bacterial Inhibition

In vitro studies have shown that dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The complex can generate ROS, leading to oxidative stress in cells and subsequent apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, disrupting normal function and promoting cell death.

- Metal Coordination : The palladium center interacts with biomolecules, potentially altering their function and leading to therapeutic effects.

Q & A

Basic: What are the established synthetic protocols for preparing this Pd(II) complex, and which spectroscopic methods validate its structural integrity?

Methodological Answer:

The synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with the bidentate phosphine ligand 3-diphenylphosphanylpropyl(diphenyl)phosphane under inert conditions. Key steps include:

- Ligand Preparation : Purification via column chromatography to remove byproducts .

- Coordination Reaction : Conducted in anhydrous solvents (e.g., THF) at controlled temperatures to prevent ligand oxidation.

- Characterization :

- 31P NMR : Confirms ligand coordination by observing shifts in phosphorus chemical environments (e.g., δ ~20–30 ppm for Pd-P bonds) .

- X-ray Crystallography : Resolves bond angles and distances (e.g., Pd–P bond lengths ~2.3–2.4 Å), critical for verifying bidentate coordination geometry .

Basic: In which cross-coupling reactions does this complex demonstrate catalytic efficacy, and how does its performance compare to monodentate Pd catalysts?

Methodological Answer:

This complex is effective in Suzuki-Miyaura and Heck reactions due to its stable bidentate coordination, which reduces Pd(0) aggregation. Comparative studies involve:

- Turnover Number (TON) Analysis : Measure substrate conversion via GC-MS or HPLC under standardized conditions.

- Ligand Lability Assessment : Monitor catalyst stability via in-situ 31P NMR to detect ligand dissociation, a common issue with monodentate analogs (e.g., PPh₃-based catalysts) .

Advanced: How do steric and electronic properties of the bidentate phosphine ligand influence the Pd center’s reactivity in C–C bond formation?

Methodological Answer:

- Steric Effects : Quantify using Tolman Cone Angles (calculated from crystallographic data) to correlate ligand bulkiness with hindered substrate access .

- Electronic Effects : Measure Pd–Cl bond dissociation energies via DFT calculations. Stronger σ-donor ligands increase electron density at Pd, accelerating oxidative addition but potentially slowing transmetallation .

- Experimental Validation : Compare catalytic rates in electron-deficient vs. electron-rich aryl halides to isolate electronic contributions .

Advanced: What strategies resolve contradictions in reported catalytic activities under varying solvent polarities?

Methodological Answer:

- Systematic Solvent Screening : Use a Design of Experiments (DoE) approach to test solvent dielectric constants, coordinating abilities (e.g., DMF vs. toluene), and their interactions with Pd intermediates.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to detect unintended pathways.

- Theoretical Alignment : Cross-reference kinetic data with computational models (e.g., solvent-Pd interaction energies via COSMO-RS simulations) to reconcile discrepancies .

Basic: What safety protocols are critical when handling this Pd complex, given its potential hazards?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in ).

- Ventilation : Use fume hoods to avoid inhaling fine particulates.

- Waste Disposal : Collect Pd-containing waste separately for metal recovery, adhering to institutional guidelines for heavy metal disposal .

Advanced: How can in-situ XAFS or operando NMR elucidate the dynamic behavior of this catalyst during reactions?

Methodological Answer:

- XAFS Setup : Track Pd oxidation states and coordination changes in real-time using synchrotron radiation. For example, monitor Pd K-edge shifts during catalytic cycles .

- Operando NMR : Employ high-pressure NMR probes to observe ligand exchange or Pd nanoparticle formation under reaction conditions.

- Data Integration : Correlate spectral changes with kinetic profiles to identify rate-limiting steps .

Advanced: Which computational methods best model the ligand-Pd interaction to predict catalytic selectivity?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP functionals to map transition states in asymmetric couplings.

- NBO Analysis : Quantify charge transfer between Pd and ligands to explain selectivity trends (e.g., enantioselectivity in allylic alkylation) .

- MD Simulations : Model solvent-ligand interactions to predict solvation effects on catalyst stability .

Basic: Why might enantioselectivity challenges arise with this complex in asymmetric catalysis, and how can ligand modifications address them?

Methodological Answer:

- Chiral Environment Analysis : Use X-ray crystallography to identify non-planar ligand arrangements that fail to induce asymmetry .

- Ligand Engineering : Introduce chiral substituents (e.g., binaphthyl groups) to the phosphine backbone and test via Hammett plots to balance electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.